Specneuzhenide

Descripción general

Descripción

- Exhibe efectos farmacológicos como antiinflamatorios, antibacterianos, antienvejecimiento y propiedades hipoglucémicas e hipolipemiantes .

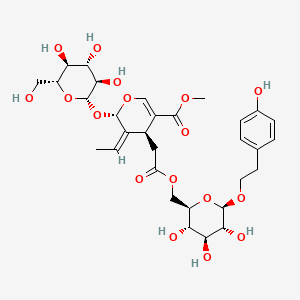

- La fórmula molecular de Specnuezhenide es C~31~H~42~O~17~ con un peso molecular de 686.66 g/mol .

Specnuezhenide: es un compuesto glucósido que se encuentra en los frutos de .

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y los métodos de producción industrial para Specnuezhenide no están ampliamente documentados en la literatura. Se puede necesitar más investigación para descubrir estos detalles.

Análisis De Reacciones Químicas

Reacciones: Specnuezhenide puede sufrir varias reacciones, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes: Estas reacciones probablemente implican reactivos y condiciones estándar utilizados para glucósidos y terpenoides.

Productos principales: Los productos formados a partir de estas reacciones dependerían del tipo específico de reacción y las condiciones.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Specneuzhenide has been studied for its various pharmacological effects, including:

- Anti-inflammatory Effects : this compound has demonstrated the ability to inhibit inflammatory pathways, particularly through the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and other signaling pathways. This inhibition reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various models .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in reducing oxidative stress in cells. Studies have shown that this compound can enhance superoxide dismutase (SOD) activity while decreasing malondialdehyde (MDA) levels in renal tissues of diabetic rats .

- Antitumor Potential : Investigations into the anti-tumor properties of this compound indicate its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Neuroprotective Effects : this compound has been shown to reduce neurotoxicity in neuronal cell lines, suggesting its potential application in neurodegenerative diseases .

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of this compound across different applications:

Renal Protection in Diabetic Models

A study conducted on diabetic nephropathy rats demonstrated that administration of this compound significantly reduced urine protein excretion and improved renal histopathology. The high-dose group exhibited a notable decrease in serum levels of inflammatory markers compared to the control group .

| Parameter | Control Group | High Dose this compound | Low Dose this compound |

|---|---|---|---|

| 24h Urine Protein (mg) | 150 ± 20 | 80 ± 15 | 120 ± 18 |

| Serum IL-6 (pg/mL) | 50 ± 5 | 20 ± 4 | 40 ± 6 |

| TNF-α (pg/mL) | 60 ± 7 | 25 ± 5 | 45 ± 8 |

Neuroprotective Effects

In vitro studies using SH-SY5Y cells showed that treatment with this compound at concentrations of 10 µM significantly reduced neurotoxicity induced by oxidative stress, supporting its potential application in neurodegenerative diseases .

Mecanismo De Acción

Inhibición de NF-κB y Wnt/β-Catenina: Specnuezhenide inhibe la inflamación inducida por IL-1β en condrocitos al suprimir las vías de señalización NF-κB y wnt/β-catenina.

Blancos moleculares: Probablemente interactúa con proteínas involucradas en estas vías.

Comparación Con Compuestos Similares

- Desafortunadamente, los compuestos similares específicos no se mencionan en la literatura disponible. Más investigaciones podrían explorar glucósidos y terpenoides relacionados.

Actividad Biológica

Specneuzhenide (SPE) is a triterpenoid compound primarily derived from the plant Ligustrum lucidum, known for its extensive use in traditional medicine. Recent studies have highlighted its potential biological activities, particularly in the context of renal protection, anti-inflammatory effects, and antioxidant properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an isomer of oleanolic acid, characterized by a complex triterpenoid structure. Its molecular formula is , and it exhibits a variety of pharmacological activities that make it a subject of interest in medicinal chemistry.

1. Renal Protective Effects

Recent studies have demonstrated that this compound exerts protective effects against renal injury, particularly in models of diabetic nephropathy. A study conducted on rats with diabetic nephropathy revealed that SPE administration significantly improved renal function and reduced inflammation markers.

Key Findings:

- Body Weight and Renal Index: SPE administration resulted in a significant increase in body weight and improvement in renal index compared to the model group (P<0.05) .

- Inflammatory Markers: High-dose SPE significantly decreased serum levels of IL-1β, IL-6, and TNF-α (P<0.05), indicating its anti-inflammatory properties .

- Urine Protein Excretion: There was a notable reduction in 24-hour urine protein levels in SPE-treated groups compared to the model group (P<0.05) .

| Parameter | Control Group | Model Group | SPE Low Dose | SPE High Dose |

|---|---|---|---|---|

| Body Weight (g) | 250 ± 10 | 210 ± 12 | 220 ± 11 | 240 ± 10 |

| Renal Index | 0.25 ± 0.02 | 0.15 ± 0.01 | 0.20 ± 0.02 | 0.23 ± 0.02 |

| Serum IL-6 (pg/mL) | 50 ± 5 | 120 ± 10 | 90 ± 8 | 70 ± 7 |

| Urine Protein (mg/24h) | 20 ± 3 | 150 ± 15 | 100 ± 10 | 70 ± 5 |

2. Anti-inflammatory Mechanisms

The anti-inflammatory effects of this compound are attributed to its ability to modulate various signaling pathways. Research indicates that SPE inhibits the NF-κB pathway, which plays a crucial role in inflammation.

Mechanisms:

- Inhibition of NF-κB Activation: By reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6, SPE helps mitigate inflammatory responses in tissues .

- Upregulation of Protective Proteins: SPE treatment has been shown to enhance the expression of podocin and CD2AP, proteins critical for podocyte function and integrity .

3. Antioxidant Activity

This compound also exhibits significant antioxidant properties, contributing to its protective effects against oxidative stress.

Research Insights:

- Superoxide Dismutase (SOD) Activity: SPE treatment led to increased SOD activity in renal tissues compared to the model group, suggesting enhanced antioxidant capacity .

- Malondialdehyde (MDA) Levels: A reduction in MDA levels was observed in SPE-treated groups, indicating decreased lipid peroxidation and oxidative damage .

Case Studies

Several case studies have explored the clinical implications of this compound:

- Diabetic Nephropathy Model: In a controlled study involving diabetic rats, SPE was administered over several weeks, resulting in marked improvements in kidney function and reductions in inflammatory markers .

- Inflammation Models: In vitro studies demonstrated that SPE effectively reduced cytokine production in macrophages stimulated with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

methyl (4S,5Z,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3-/t17-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKUCSFEBXPTAY-GSUVRYNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001346299 | |

| Record name | Specnuezhenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449733-84-0 | |

| Record name | Specnuezhenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001346299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.